
5-Ethoxychelerthrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxychelerthrine: is a quaternary benzo[c]phenanthridine alkaloid, a derivative of chelerythrine. It is known for its potential antimicrobial and antitumor activities. This compound is often used as a chemical reference substance for quality control in traditional Chinese herbal medicines .
作用機序
Target of Action
5-Ethoxychelerthrine, also known as Ethoxychelerythrin, is a derivative of Chelerythrine . It primarily targets Protein Kinase C (PKC) , a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
As a PKC inhibitor , this compound interacts with PKC, preventing it from performing its usual role in cellular signaling. This interaction and the resulting changes can influence various cellular processes, including cell cycle progression, apoptosis, and differentiation .
Biochemical Pathways
PKC is involved in several signaling pathways, including the regulation of the cell cycle, apoptosis, and differentiation .
Pharmacokinetics
Its chemical nature suggests that it may undergo rapid chemical changes in different solvents .
Result of Action
The inhibition of PKC by this compound can lead to various molecular and cellular effects. These effects can include alterations in cell cycle progression, apoptosis, and differentiation . .
生化学分析
Biochemical Properties
It is known that 5-Ethoxychelerthrine is a derivative of chelerythrine , which suggests that it may interact with similar enzymes, proteins, and other biomolecules
Cellular Effects
Given its reported antimicrobial and antitumor activities , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be a cell-permeable protein kinase C (PKC) inhibitor , suggesting that it may exert its effects at the molecular level by binding to and inhibiting PKC This could lead to changes in gene expression and other cellular processes
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study suggests that this compound may be formed as an artifact during sample processing, which could potentially affect its stability and degradation
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Ethoxychelerthrine typically involves the ethylation of chelerythrine. The reaction conditions often include the use of ethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions .
Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the literature. the synthesis process in a laboratory setting can be scaled up for industrial purposes, maintaining similar reaction conditions and reagents.
化学反応の分析
Types of Reactions: : 5-Ethoxychelerthrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium ethoxide are employed.
Major Products: : The major products formed from these reactions include various derivatives of this compound, such as dihydro derivatives and substituted phenanthridines .
科学的研究の応用
5-Ethoxychelerthrine has several scientific research applications:
Chemistry: It is used as a reference substance in chromatography for the quality control of herbal medicines.
Biology: Studies have shown its potential antimicrobial properties.
Medicine: Research indicates its antitumor activity, making it a candidate for cancer research.
Industry: It is used in the standardization of traditional Chinese medicines.
類似化合物との比較
Similar Compounds
Chelerythrine: The parent compound, known for its PKC inhibitory activity.
Nitidine: Another quaternary benzo[c]phenanthridine alkaloid with similar biological activities.
Comparison: : 5-Ethoxychelerthrine is unique due to its ethoxy group, which may enhance its solubility and bioavailability compared to chelerythrine. This modification can potentially improve its efficacy in biological applications .
特性
IUPAC Name |
6-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22NO5/c1-5-27-19-9-15-13-6-7-18(25-3)23(26-4)17(13)11-24(2)22(15)16-10-21-20(8-14(16)19)28-12-29-21/h6-11H,5,12H2,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVQDDLAYPRWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C=CC(=C(C3=C[N+](=C2C4=CC5=C(C=C41)OCO5)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22NO5+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2771459.png)

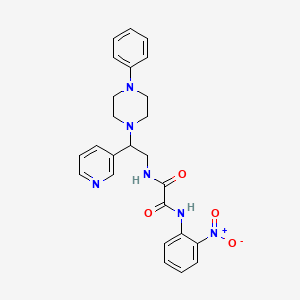
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)
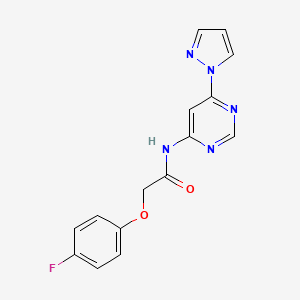
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2771468.png)
![4-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2771469.png)
![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)
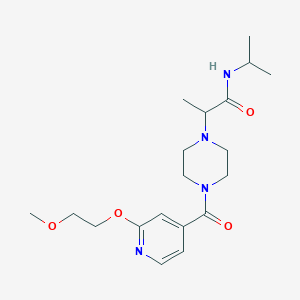
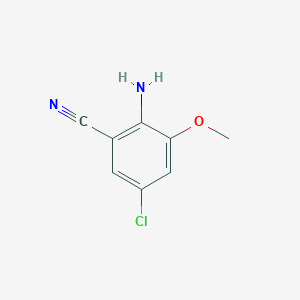
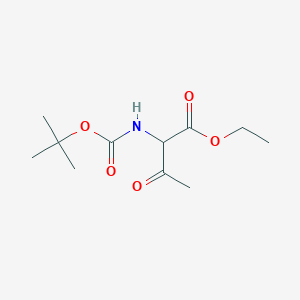
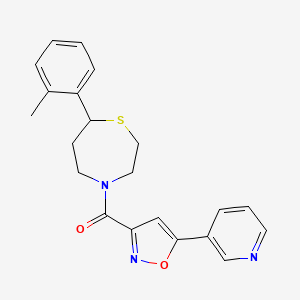

![N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2771481.png)
